N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide
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Description
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide is a useful research compound. Its molecular formula is C21H25N5O2S and its molecular weight is 411.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing dimethylamino groups, have been found to interact with various biological targets, including enzymes and receptors .
Mode of Action
It can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions, which are common modes of action for many bioactive compounds .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
Compounds with similar structures are often well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Compounds with similar structures have been found to exert various effects at the molecular and cellular levels, including inhibition of enzyme activity, modulation of receptor signaling, and induction of cell death .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of bioactive compounds .
Properties
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-1,2-dihydroacenaphthylene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-14-24-19(13-20(25-14)26(2)3)22-11-12-23-29(27,28)18-10-8-16-6-4-5-15-7-9-17(18)21(15)16/h4-6,8,10,13,23H,7,9,11-12H2,1-3H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPIGFHOWLQCJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)C2=C3CCC4=CC=CC(=C43)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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